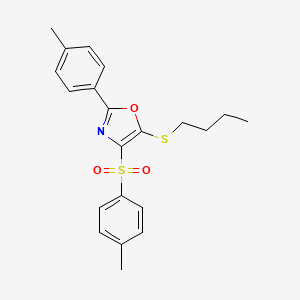

5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole

Description

5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a butylthio group, a p-tolyl group, and a tosyloxy group attached to the oxazole ring

Properties

IUPAC Name |

5-butylsulfanyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S2/c1-4-5-14-26-21-20(27(23,24)18-12-8-16(3)9-13-18)22-19(25-21)17-10-6-15(2)7-11-17/h6-13H,4-5,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIJCTVOCXERFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.

Introduction of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions using butylthiol and a suitable leaving group.

Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through electrophilic aromatic substitution reactions.

Addition of the Tosyloxy Group: The tosyloxy group can be added using tosyl chloride in the presence of a base, such as pyridine.

Industrial Production Methods

Industrial production of 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the butylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxazole ring or the tosyloxy group, leading to the formation of various reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxazole derivatives and de-tosylated products.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole has several applications in scientific research:

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound may have potential as a pharmacophore in the development of new drugs, particularly due to its unique structural features.

Material Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound can be used to study the interactions of oxazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

5-(Butylthio)-2-(p-tolyl)oxazole: Lacks the tosyloxy group, which may affect its reactivity and applications.

5-(Butylthio)-2-(p-tolyl)-4-methyloxazole: Contains a methyl group instead of a tosyloxy group, leading to different chemical properties.

5-(Butylthio)-2-phenyl-4-tosyloxazole: Contains a phenyl group instead of a p-tolyl group, which may influence its biological activity.

Uniqueness

5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole is unique due to the presence of the tosyloxy group, which can participate in various chemical reactions, enhancing its versatility in synthetic applications. The combination of the butylthio, p-tolyl, and tosyloxy groups also provides a unique structural framework that can be exploited in medicinal chemistry and material science.

Biological Activity

5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing information from diverse research studies to present a comprehensive overview.

Chemical Structure

The molecular structure of 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole can be represented as follows:

- Molecular Formula : C15H17NOS2

- Molecular Weight : 295.43 g/mol

Antimicrobial Activity

Research indicates that derivatives of thiazoles and related compounds possess significant antimicrobial properties. Specifically, compounds similar to 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole have shown effectiveness against various bacterial strains and fungi.

- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that certain derivatives exhibit MIC values as low as 50 μg/mL against pathogenic organisms, indicating strong antibacterial and antifungal activity .

Antitumor Activity

Compounds in the same class as 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole have been evaluated for their antitumor potential. The following data illustrates the effectiveness of related compounds:

| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|---|

| Compound A | EKVX (Lung Cancer) | 1.7 | 21.5 | 93.3 |

| Compound B | RPMI-8226 (Leukemia) | 25.9 | 28.7 | - |

| Compound C | OVCAR-4 (Ovarian Cancer) | 15.9 | - | - |

These results suggest that modifications in the structure can lead to enhanced antitumor activity, with some derivatives showing selective toxicity towards specific cancer cell lines .

The biological activity of 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Some studies have indicated that related compounds inhibit key enzymes such as GSK-3β, which is involved in cell proliferation and survival pathways.

- Reactive Oxygen Species Scavenging : Certain derivatives exhibit antioxidant properties, helping to mitigate oxidative stress in cells, which is critical in cancer and neurodegenerative diseases .

Case Studies

Several case studies highlight the practical applications and effects of compounds similar to 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole:

- Study on Anticancer Effects : A study evaluated the anticancer effects of a thiazole derivative on various human cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 0.25 to 8 μg/mL against DNA gyrase ATPase, a key enzyme for bacterial replication .

- Neuroprotective Studies : In vitro tests showed that certain derivatives could protect neuronal cells from ischemia/reperfusion injury, suggesting potential applications in neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.